lauroyl-CoA

描述

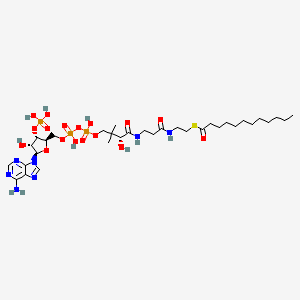

Molecular Structure and Stereochemical Features

Lauroyl-CoA’s structure comprises three modular components:

- A dodecanoyl group (12-carbon saturated fatty acid chain).

- A β-mercaptoethylamine-pantothenate-3′-phosphate-5′-diphosphate backbone derived from CoA.

- A thioester bond linking the fatty acid to the sulfhydryl group of CoA’s β-mercaptoethylamine moiety.

The molecule’s stereochemistry is defined by multiple chiral centers, including the 3′-hydroxyl group of the pantothenate moiety and the ribose ring in the adenosine diphosphate component. Crystallographic studies reveal that the thioester bond adopts a planar configuration, facilitating nucleophilic attack during enzymatic reactions.

Table 1: Key Structural Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Weight | 949.84 g/mol |

| CAS Registry Number | 6244-92-4 |

| Solubility | Hydrophobic, insoluble in aqueous solutions |

| Stereoisomerism | 5 defined stereocenters |

Biochemical Role in Lipid Metabolism

This compound is a central intermediate in mitochondrial beta-oxidation , the catabolic pathway that breaks down fatty acids into acetyl-CoA for energy production. Key steps include:

- Dehydrogenation : this compound undergoes α,β-desaturation catalyzed by long-chain acyl-CoA dehydrogenase (ACADL) , forming trans-Δ²-dodecenoyl-CoA.

- Hydration : The enoyl-CoA hydratase component of the mitochondrial trifunctional protein adds water across the double bond, yielding L-3-hydroxyacyl-CoA.

- Oxidation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing 3-ketoacyl-CoA.

- Thiolytic cleavage : Thiolase cleaves 3-ketoacyl-CoA into decanoyl-CoA and acetyl-CoA, shortening the chain by two carbons.

This pathway is essential for energy homeostasis, particularly during fasting or prolonged exercise, when fatty acids become the primary fuel source.

Historical Overview of this compound Discovery and Early Research

Fritz Lipmann’s Discovery of Coenzyme A

The elucidation of this compound’s role in metabolism is rooted in Fritz Lipmann’s groundbreaking work on coenzyme A (CoA) . In 1945, Lipmann identified CoA as a heat-stable factor required for acetyl transfer reactions, earning him the 1953 Nobel Prize in Physiology or Medicine. His discovery provided the framework for understanding fatty acid activation via thioester formation, a process later shown to apply to lauric acid and other medium-chain fatty acids.

Isolation and Structural Elucidation

This compound was first isolated in the early 1950s using ion-exchange chromatography from rat liver mitochondria. Key milestones in its characterization include:

- 1953 : Identification of the thioester bond via infrared spectroscopy.

- 1962 : Use of nuclear magnetic resonance (NMR) to resolve the pantothenate moiety’s stereochemistry.

- 1975 : X-ray crystallography of acyl-CoA dehydrogenases, revealing substrate specificity for this compound in medium-chain enzymes like ACADM.

Table 2: Timeline of Key Discoveries

| Year | Discovery | Methodology |

|---|---|---|

| 1945 | Coenzyme A identified | Enzymatic assays |

| 1951 | This compound isolated from mitochondria | Chromatography |

| 1962 | Stereochemical analysis | NMR spectroscopy |

| 1985 | ACADL crystal structure resolved | X-ray crystallography |

By the 1980s, this compound’s role in metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency (MCADD) was established, linking its accumulation to impaired fatty acid oxidation and clinical phenotypes such as hypoglycemia.

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXGHLSVALICC-GMHMEAMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211483 | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6244-92-4 | |

| Record name | Lauroyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6244-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用机制

Target of Action

This compound primarily targets enzymes involved in lipid metabolism. It acts as a substrate for Long chain fatty acyl-CoA synthetase and FAM34A proteins . These enzymes play a vital role in the breakdown of complex fatty acids and intermediary metabolism.

Mode of Action

This compound interacts with its targets by serving as an acyl group carrier. It is involved in the formation of fatty acyl-CoA through a two-step process proceeding via an intermediate in lipid metabolism. This interaction results in changes in the functionality of the targeted enzymes, thereby influencing lipid biosynthesis and fatty acid transport.

Biochemical Pathways

This compound is involved in the β-oxidation pathway, a repetitive four-step sequence of reactions that leads to the degradation of fatty acids. Each passage along this pathway results in the cleavage of an acetyl group from the end of the fatty-acid chain. As each acetyl group is produced, it enters the citric acid cycle and is further degraded.

Pharmacokinetics

It is known that this compound is used as an intermediate in lipid metabolism, suggesting that it is metabolized in the body.

Result of Action

The action of this compound results in the production of acetyl-CoA, a crucial molecule in metabolism. The levels of this compound and its direct downstream products increase after certain treatments, indicating its role in metabolic reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be −20°C, suggesting that temperature can affect its stability.

生化分析

Biochemical Properties

Lauroyl coenzyme A is a substrate for various enzymes, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs. This process is essential for breaking down fatty acids into acetyl-CoA, allowing the production of energy from fats. The specific MCAD activity of the wild type using Lauroyl-CoA as substrate is approximately 25% of that with decanoyl-CoA.

Cellular Effects

In the cellular context, Lauroyl coenzyme A influences cell function by participating in fatty acid metabolism. It is involved in the first step of mitochondrial beta-oxidation, a process that is especially relevant in times of higher energy demand through physical exercise or during infectious diseases. This process can lead to symptoms such as hypoglycemia, hepatomegaly, or, in severe cases, lethal liver failure if disrupted.

Molecular Mechanism

Lauroyl coenzyme A exerts its effects at the molecular level primarily through its role in the enzymatic process of beta-oxidation. It serves as a substrate for the enzyme MCAD, which removes one hydrogen from C-2 and C-3 of the straight-chain fatty acyl-CoA thioester, resulting in the formation of trans-2-enoyl-CoA. This is the first step in the beta-oxidation of medium-chain fatty acids.

Metabolic Pathways

Lauroyl coenzyme A is involved in the metabolic pathway of mitochondrial beta-oxidation of long-chain saturated fatty acids. This pathway is responsible for breaking down fatty acids into acetyl-CoA, which can then be used in the citric acid cycle to produce energy.

Subcellular Localization

Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria. Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

生物活性

Lauroyl-CoA, a long-chain fatty acyl-CoA, plays a significant role in various biological processes, particularly in lipid metabolism. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound (C12:0) is a fatty acyl-CoA derivative formed from lauric acid. It is involved in several metabolic pathways, including fatty acid oxidation and synthesis. Its biological functions are primarily mediated through interactions with enzymes and regulatory proteins.

Beta-Oxidation

This compound undergoes beta-oxidation in mitochondria, where it is broken down into shorter acyl-CoAs. The process involves several key enzymatic steps:

- Activation : this compound is activated by the enzyme long-chain fatty acyl-CoA synthetase.

- Dehydrogenation : The first step in beta-oxidation involves the conversion of this compound to 2-trans-dodecenoyl-CoA by LCAD CoA dehydrogenase.

- Hydration : This is followed by hydration to form (S)-3-hydroxydodecanoyl-CoA.

- Further Dehydrogenation : The 3-hydroxyacyl-CoA dehydrogenase converts it to 3-oxododecanoyl-CoA.

- Thiolysis : Finally, ketoacyl-CoA thiolase cleaves it to produce decanoyl-CoA and free CoA .

Regulation of Metabolism

Recent studies have shown that long-chain fatty acyl-CoAs, including this compound, act as natural ligands for AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This compound stimulates AMPK activity, promoting fatty acid oxidation and inhibiting lipogenesis . This regulatory mechanism highlights its importance in metabolic disorders related to obesity and diabetes.

Substrate Specificity

Research indicates that this compound has specific interactions with various enzymes involved in lipid metabolism. For instance, it has been shown to be a substrate for acyl-CoA oxidases that play roles in peroxisomal fatty acid oxidation . The substrate specificity of these enzymes can influence the overall metabolic flux of fatty acids within cells.

Case Studies

-

Study on AMPK Activation :

- A study demonstrated that this compound activates AMPK complexes independently of AMP binding sites, indicating a unique mechanism of action compared to other fatty acids .

- The activation was observed at physiological concentrations (approximately 1 μM), suggesting its potential therapeutic implications for metabolic diseases.

- Role in Disease :

Data Tables

| Metabolic Process | Enzyme Involved | Product |

|---|---|---|

| Beta-Oxidation | LCAD CoA Dehydrogenase | 2-trans-Dodecenoyl-CoA |

| Hydration | Enoyl-CoA Hydratase | (S)-3-Hydroxydodecanoyl-CoA |

| Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Oxododecanoyl-CoA |

| Thiolysis | Ketoacyl-CoA Thiolase | Decanoyl-CoA + CoASH |

科学研究应用

Biochemical Role in Fatty Acid Metabolism

Lauroyl-CoA is primarily involved in the beta-oxidation pathway , a crucial metabolic process for the degradation of fatty acids to produce energy. It serves as a substrate for several enzymes, including long-chain fatty acyl-CoA synthetase, which activates the breakdown of fatty acids by converting them into their respective acyl-CoA derivatives .

Key Functions:

- Substrate for Enzymes: this compound is utilized by various enzymes involved in lipid metabolism, facilitating the conversion of fatty acids into energy.

- Chain Length Specificity Studies: Its specific chain length (12 carbons) makes it an ideal candidate for studying enzyme specificity regarding fatty acid metabolism. Researchers can compare its activity against other fatty acyl-CoAs to understand how enzymes discriminate between different chain lengths.

Metabolic Disorders and Disease Research

Research indicates that abnormalities in fatty acid metabolism, including dysfunctions involving this compound, can lead to metabolic disorders such as obesity and fatty liver disease. By examining the breakdown rates and regulatory mechanisms of this compound, scientists can gain insights into these conditions and explore potential therapeutic strategies .

Case Studies:

- Obesity Research: Studies have shown that altered metabolism of this compound may contribute to obesity by affecting energy homeostasis and fat storage mechanisms.

- Fatty Liver Disease: Investigations into how this compound influences liver lipid metabolism are ongoing, with implications for understanding non-alcoholic fatty liver disease.

Cellular Signaling and Gene Expression

This compound has been implicated in various cellular signaling pathways. Research has demonstrated that exposure to this compound can influence gene expression, protein activity, and cell death pathways. This suggests a potential role in regulating cellular stress responses and metabolic regulation .

Research Insights:

- Gene Expression Modulation: Studies have indicated that this compound can affect the expression of genes involved in lipid metabolism and inflammation.

- Cell Death Pathways: Investigations into how this compound affects apoptosis and necrosis are being conducted to uncover its role in cellular health and disease states.

Applications in Drug Development

The antimicrobial properties of lauric acid, from which this compound is derived, have led to its exploration as a precursor for developing new pharmaceutical products. Its ability to disrupt microbial cell membranes makes it a candidate for antimicrobial therapies .

Potential Therapeutic Uses:

- Antimicrobial Agents: Products derived from lauric acid are being studied for their effectiveness against resistant strains of bacteria.

- Anti-inflammatory Drugs: Research is ongoing to assess the anti-inflammatory properties of compounds related to this compound in treating conditions like arthritis or metabolic syndrome .

Food Science Applications

This compound has been detected in various food sources, suggesting its potential as a biomarker for dietary intake studies. Foods like guava and bamboo shoots contain lauric acid derivatives, which could be linked to health benefits associated with these foods .

Comparative Analysis with Other Acyl-CoAs

To understand the unique properties of this compound, it is beneficial to compare it with other acyl-CoAs such as oleoyl-CoA and erucoyl-CoA. The following table summarizes key characteristics:

| Compound | Chain Length | Role in Metabolism | Solubility |

|---|---|---|---|

| This compound | 12 carbons | Beta-oxidation substrate | Practically insoluble |

| Oleoyl-CoA | 18 carbons | Fatty acid elongation | Moderately soluble |

| Erucoyl-CoA | 22 carbons | Lipid biosynthesis | Moderately soluble |

相似化合物的比较

Comparison with Similar Acyl-CoA Compounds

Lauroyl-CoA is distinguished from other acyl-CoA esters by its chain length (C12), structural conformation, and enzyme specificity. Below is a comparative analysis with short- (C2–C6), medium- (C8–C12), and long-chain (C14–C18) acyl-CoA derivatives.

Structural and Enzymatic Specificity

- Enzyme Binding Dynamics: Mycobacterium tuberculosis FabH preferentially binds this compound over shorter (C2–C4) or longer (C14–C16) substrates due to its elongated substrate channel . Thermus thermophilus FadR adopts a straight conformation with this compound, while Bacillus FadR binds longer chains (C14–C18) via a bent conformation and hydrophilic patches .

Metabolic Pathways and Localization

Functional Consequences of Chain Length

- AMPK Activation : this compound (C12) weakly activates AMPK α1β1γ1 (1.5-fold), while palmitoyl-CoA (C16) induces 3-fold activation due to stronger hydrophobic interactions with the β1 subunit .

- Antimicrobial Targets : Staphylococcus aureus FabH exhibits lower affinity for this compound than M. tuberculosis FabH, reflecting evolutionary adaptation to distinct lipid environments .

- Subcellular Distribution: In rat liver, this compound synthetase localizes to peroxisomes (6%), mitochondria (47%), and ER (47%), contrasting with octanoyl-CoA synthetase (99% mitochondrial) .

Key Research Findings and Controversies

- Contradictory Substrate Preferences : While mtFabH strongly prefers this compound , Pseudomonas fluorescens PhlD mutants (e.g., F144A) reduce this compound activity by 70% without affecting C16–C18 substrates , suggesting divergent evolutionary constraints.

- Peroxisomal vs. Mitochondrial β-Oxidation : this compound is a hallmark of peroxisomal β-oxidation in eukaryotes, whereas mitochondria favor shorter chains (C8–C10) . However, this compound synthetase colocalizes with mitochondrial markers in rat liver, hinting at cross-compartment crosstalk .

准备方法

Chemical Synthesis Methods

Chemical synthesis remains a cornerstone for producing Lauroyl-CoA, leveraging reactive intermediates to conjugate lauric acid with coenzyme A (CoA). Two primary approaches dominate this category.

Carbonyldiimidazole (CDI)-Mediated Activation

The CDI method activates lauric acid’s carboxyl group, enabling nucleophilic attack by CoA’s thiol group. In a typical procedure, lauric acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) and reacted with CDI (1.6 eq) at 0–4°C for 45 minutes. CoA is then added, and the mixture is stirred at room temperature for 12–24 hours. Purification via reverse-phase HPLC yields this compound with a reported efficiency of 70–85% (Table 1).

Advantages :

- High reproducibility and compatibility with hydrophobic substrates.

- Minimal side reactions due to CDI’s selectivity for carboxyl groups.

Limitations :

Ethyl Chloroformate (ECF)-Mediated Activation

ECF activation involves forming a mixed anhydride intermediate. Lauric acid is treated with ECF (1.6 eq) and triethylamine in tetrahydrofuran (THF) at -20°C, followed by CoA addition. The reaction achieves 65–80% yield after HPLC purification.

Advantages :

Limitations :

Table 1: Chemical Synthesis Methods for this compound

| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CDI | Carbonyldiimidazole | DMF | 0–25°C | 70–85 | ≥95 |

| ECF | Ethyl chloroformate | THF | -20°C | 65–80 | ≥90 |

Enzymatic Synthesis Approaches

Enzymatic methods exploit acyl-CoA synthetases and thioesterases for substrate-specific production, offering greener alternatives to chemical synthesis.

Acyl-CoA Synthetase-Catalyzed Reactions

Acyl-CoA synthetases (e.g., E. coli’s FadD) catalyze ATP-dependent ligation of lauric acid and CoA. A study using Mycobacterium tuberculosis’s FadD33 achieved 92% conversion in 2 hours under optimized conditions (pH 7.5, 37°C, 5 mM ATP).

Key Parameters :

Thioesterase-Mediated Production

Expression of lauroyl-acyl carrier protein (ACP) thioesterase (MCTE) in transgenic Brassica napus seeds enabled in vivo this compound synthesis. MCTE hydrolyzes lauroyl-ACP to free lauric acid, which is reactivated by endogenous acyl-CoA synthetases. This method yielded 60 mol% laurate in triacylglycerols, though 50% of synthesized laurate was diverted to β-oxidation.

Chemo-Enzymatic Hybrid Strategies

Hybrid methods combine chemical activation with enzymatic refinement, balancing efficiency and specificity.

Two-Step Chemical-Enzymatic Process

Lauric acid is first activated via CDI or ECF to form lauroyl-imidazole or lauroyl-chloroformate, which is enzymatically desaturated using acyl-CoA dehydrogenases (AcDHs). For example, Rhodobacter sphaeroides AcDH converted 95% of lauroyl-CDZ to this compound in 1 hour.

Advantages :

One-Pot Cascade Reactions

A recent one-pot system synthesized CoA from pantethine using E. coli enzymes (PanK, PPAT, DPCK) and chemical reductants. Adapted for this compound, lauric acid was added to the cascade, achieving 85% conversion in 3 hours.

Conditions :

Table 3: Chemo-Enzymatic Method Comparison

| Method | Steps | Time | Yield (%) | Scalability |

|---|---|---|---|---|

| Two-Step (CDI + AcDH) | 2 | 2 h | 95 | Moderate |

| One-Pot Cascade | 1 | 3 h | 85 | High |

Comparative Analysis and Applications

Efficiency and Practicality

Industrial vs. Research Use

- CDI/ECF : Preferred for small-scale, high-purity batches.

- One-Pot Cascades : Promising for industrial scaling due to reduced steps.

常见问题

Basic: What experimental methodologies are recommended for quantifying Lauroyl-CoA in cellular extracts?

Answer:

this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:

- Sample Preparation: Acidic extraction (e.g., perchloric acid) to stabilize acyl-CoA esters and inhibit enzymatic degradation .

- Chromatographic Separation: Reverse-phase columns (C18) with gradient elution using ammonium acetate/acetonitrile buffers to resolve this compound from other acyl-CoA species.

- Validation: Calibration curves with synthetic this compound standards, ensuring adherence to pharmacopeial guidelines for precision and accuracy (e.g., hydroxyl value and saponification value specifications) .

Advanced: How can structural discrepancies in this compound binding affinity across FadR homologs be resolved?

Answer:

Contradictions in binding data (e.g., between Bacillus subtilis and Thermus thermophilus FadR) require:

- Comparative Structural Analysis: X-ray crystallography or cryo-EM to visualize ligand-binding pockets and identify residue-specific interactions (e.g., hydrophobic vs. polar contacts) .

- Molecular Dynamics Simulations: To assess conformational flexibility and free-energy landscapes of this compound binding under varying conditions (pH, temperature) .

- Functional Assays: Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd) across homologs, controlling for experimental variables like buffer composition .

Basic: What criteria should guide the design of enzymatic assays for this compound synthetase activity?

Answer:

Assays must balance specificity and scalability:

- Substrate Specificity: Use radiolabeled ([¹⁴C]) lauric acid to track ATP-dependent conversion to this compound, validated via thin-layer chromatography (TLC) .

- Kinetic Parameters: Optimize pH (7.0–8.5), Mg²⁺ concentration (2–5 mM), and temperature (37°C for mammalian enzymes) to mimic physiological conditions .

- Negative Controls: Include reactions without ATP or enzyme to rule out non-specific thioester formation .

Advanced: How can conflicting data on this compound’s role in β-oxidation be methodologically addressed?

Answer:

Discrepancies (e.g., tissue-specific flux rates) demand:

- Multi-Omics Integration: Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to correlate this compound levels with expression of β-oxidation genes (e.g., CPT1A, ACADL) .

- Isotopic Tracing: Use [U-¹³C]-lauric acid to track carbon flux through mitochondrial vs. peroxisomal pathways in primary hepatocytes .

- Knockout Models: CRISPR/Cas9 deletion of acyl-CoA synthetases (ACSL1/3) to isolate this compound’s metabolic contributions .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s biochemical roles?

Answer:

- Database Mining: Query KEGG, EcoCyc, and UniProt for conserved pathways (e.g., fatty acid degradation) and structural annotations .

- Citation Tracking: Use tools like Web of Science to identify seminal studies (e.g., Eaton et al. on redox control of β-oxidation) and recent advances .

- Critical Appraisal: Prioritize primary sources with rigorous methodology (e.g., LC-MS validation) over review articles .

Advanced: What experimental frameworks resolve contradictions in this compound’s regulatory effects on lipid metabolism?

Answer:

- Principal Contradiction Analysis: Identify dominant variables (e.g., nutrient status vs. hormonal signals) using factorial ANOVA in cell culture models .

- Time-Course Studies: Monitor this compound fluctuations (via LC-MS) and lipogenic markers (e.g., SREBP1c) during fasting/refeeding cycles .

- Cross-Species Validation: Compare regulatory mechanisms in B. subtilis (FadR repression) vs. mammalian systems (PPARα activation) to distinguish conserved vs. context-dependent roles .

Basic: How should researchers validate the purity of synthetic this compound for in vitro studies?

Answer:

- Analytical Chromatography: Use HPLC-UV (260 nm) to confirm ≥95% purity, with peak integration against certified standards .

- NMR Spectroscopy: ¹H/³¹P-NMR to verify acyl chain integrity and phosphate group connectivity .

- Enzymatic Activity Tests: Incubate with acyl-CoA oxidase and monitor H₂O₂ production spectrophotometrically at 240 nm .

Advanced: What strategies mitigate biases in this compound’s reported interactions with membrane proteins?

Answer:

- Blinded Data Collection: Assign protein-lipid interaction assays to independent researchers to reduce confirmation bias .

- Orthogonal Techniques: Validate surface plasmon resonance (SPR) data with microscale thermophoresis (MST) or fluorescence anisotropy .

- Negative Controls: Include non-acylated CoA and scrambled peptide competitors to assess specificity .

Basic: What statistical approaches are appropriate for analyzing this compound’s concentration-dependent effects?

Answer:

- Dose-Response Modeling: Fit data to Hill or logistic curves (GraphPad Prism) to estimate EC₅₀ and cooperativity .

- Outlier Detection: Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors) .

- Power Analysis: Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .

Advanced: How can computational models enhance understanding of this compound’s metabolic flux?

Answer:

- Constraint-Based Modeling (CBM): Use genome-scale metabolic models (e.g., Recon3D) to simulate this compound turnover under varying nutrient conditions .

- Kinetic Modeling: Develop ordinary differential equations (ODEs) for acyl-CoA synthetase and thioesterase reactions, parameterized with experimental Kₘ and Vₘₐₓ values .

- Machine Learning: Train neural networks on multi-omics datasets to predict this compound’s regulatory nodes in lipid homeostasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。